Bromozinc(1+);1-iodo-3-methanidylbenzene
Description
Bromozinc(1+);1-iodo-3-methanidylbenzene is an organozinc compound comprising a bromozinc(1+) cation (ZnBr⁺) and a 1-iodo-3-methanidylbenzene anion. The bromozinc(1+) cation is a zinc ion in the +1 oxidation state coordinated with a bromide ion, which is less common than the typical +2 oxidation state for zinc . The organic anion features a benzene ring substituted with iodine (para to the methanidyl group) and a methanidyl (CH₂⁻) group at the 3-position.
Properties
Molecular Formula |
C7H6BrIZn |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
bromozinc(1+);1-iodo-3-methanidylbenzene |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
DCCZNZGZHLJILI-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+]Br |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)I.[Zn+]Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Bromozinc(1+) Derivatives with Aromatic Anions
- Reactivity: The electron-withdrawing ester group enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions. Applications: Used as a precursor in catalytic cross-coupling for pharmaceuticals or polymers .
Bromozinc(1+);1-iodo-3-methanidylbenzene :
Bromozinc(1+) Derivatives with Aliphatic Anions
- Bromozinc(1+) 4-cyanobutan-1-ide (CAS 226570-68-9): Structure: Aliphatic chain with a nitrile (-CN) group. Reactivity: The nitrile group enables participation in nucleophilic additions (e.g., Strecker synthesis) or coordination to transition metals. Applications: Potential use in coordination chemistry or as a nitrile precursor in organic synthesis .
- Bromozinc(1+)2-methanidylpropane (CAS 126403-67-6): Structure: Short aliphatic chain with a methanidyl group. Reactivity: Simpler structure may favor rapid transmetalation in catalytic cycles. Applications: Likely employed in alkylation reactions or as a zinc reagent in organometallic synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Highlights | Potential Applications |
|---|---|---|---|---|---|
| This compound | Not available | C₇H₆BrIZn | Iodobenzene, CH₂⁻ | Nucleophilic substitution, coupling | Organometallic catalysis, synthesis |
| Bromozinc(1+);4-(ethoxycarbonyl)benzenide | Not available | C₉H₈BrO₂Zn | Ester (COOEt) | Suzuki-Miyaura coupling | Pharmaceutical intermediates |
| Bromozinc(1+) 4-cyanobutan-1-ide | 226570-68-9 | C₅H₈BrNZn | Nitrile (-CN) | Nucleophilic addition, coordination | Coordination chemistry, nitrile synthesis |
| Bromozinc(1+)2-methanidylpropane | 126403-67-6 | C₄H₉BrZn | Aliphatic CH₂⁻ | Transmetalation, alkylation | Alkylation reactions, catalysis |
Key Research Findings and Trends
Oxidation State Effects : Bromozinc(1+) compounds exhibit distinct coordination behavior compared to Zn²⁺ complexes. The +1 state may stabilize low-coordination geometries, enhancing reactivity in certain catalytic cycles .
Substituent Influence :
- Electron-withdrawing groups (e.g., -CN, -COOEt) increase electrophilicity, favoring cross-coupling reactions .
- Bulky substituents (e.g., iodine in the target compound) may slow reactivity but improve selectivity in coupling reactions .
Solubility Trends : Aromatic derivatives (e.g., iodobenzene-based) are likely less polar and more soluble in organic solvents (e.g., THF, ethers) than aliphatic analogs.
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